4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
4-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H14BrClN4OS and its molecular weight is 461.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research into compounds containing azole moieties, such as triazoles and thiadiazoles, indicates significant biological activities. For instance, Ceylan et al. (2014) synthesized hybrid molecules containing several azole moieties and found that some of the synthesized compounds showed antimicrobial, antilipase, and/or antiurease activity. This suggests that similar compounds could be explored for potential antimicrobial and enzyme inhibition properties (Ceylan et al., 2014).
Anticancer Evaluation
Compounds with the thiazole and thiadiazole scaffolds have been evaluated for their anticancer activities. For example, Ravinaik et al. (2021) designed and synthesized a series of compounds evaluated against cancer cell lines, showing moderate to excellent anticancer activity. This indicates the potential of such structures in developing anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antitumor Agents
The synthesis of fused 1,2,4-triazines from compounds with similar structural features to the given molecule has shown potential as antimicrobial and antitumor agents. Abd El-Moneim et al. (2015) synthesized fused 1,2,4-triazine derivatives with primary in vitro screening for antimicrobial and antitumor activity, suggesting the utility of such compounds in medicinal chemistry (Abd El-Moneim et al., 2015).
Anticancer and Docking Study
Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, showing promising anticancer activity and revealing insights into their potential mechanisms of action through docking studies. This research highlights the importance of exploring the interactions between such compounds and biological targets (Tiwari et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, are known to have diverse pharmacokinetic properties, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
4-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN4OS/c20-14-5-1-13(2-6-14)18(26)22-10-9-16-11-27-19-23-17(24-25(16)19)12-3-7-15(21)8-4-12/h1-8,11H,9-10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJATGUPOXKKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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